molecular formula C5H4Br2N2O B2714335 3-Amino-2,5-dibromo-1H-pyridin-4-one CAS No. 2253638-78-5

3-Amino-2,5-dibromo-1H-pyridin-4-one

Cat. No. B2714335
CAS RN: 2253638-78-5
M. Wt: 267.908
InChI Key: QBTKMASLHGXXFO-UHFFFAOYSA-N
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Description

3-Amino-2,5-dibromo-1H-pyridin-4-one, also known as ADP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADP is a pyridine derivative that contains two bromine atoms and an amino group at different positions on the pyridine ring. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial effects.

Scientific Research Applications

Kinase-Focused Drug Discovery

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, are highlighted for their potential in drug-discovery chemistry, particularly in kinase enzyme targeting for cancer treatment. Efficient synthesis routes have been developed, resulting in a diverse compound library for screening against cancer drug targets (Smyth et al., 2010).

Photophysical Properties and DNA Binding

Research on pyridinium-based 4-amino-1,8-naphthalimide derivatives, which include structures related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, reveals significant variations in photophysical properties. These compounds show potential as spectroscopic probes for studying nucleic acid structure, as they exhibit distinct fluorescence behavior in the presence of adenine and guanine-rich DNA sequences (Banerjee et al., 2013).

Metal Ion Complexation

Compounds with pyridin-2-yl aminomethane-1,1-diphosphonic acids, similar to 3-Amino-2,5-dibromo-1H-pyridin-4-one, show a strong tendency to form complexes with metal ions like Zn(II), Mg(II), and Ca(II). These complexes have implications for their use in various chemical processes and potentially in medical applications (Matczak-Jon et al., 2010).

Nucleophilic Organocatalysis

Triamino-substituted pyridines, akin to 3-Amino-2,5-dibromo-1H-pyridin-4-one, are known for their high nucleophilicity. They are used in organocatalysis due to their ability to donate electrons, leading to innovative synthetic methodologies (De Rycke et al., 2011).

Collagen Crosslink Structure

Pyridinoline, a structure related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, serves as a crosslink in collagen fibers. Understanding its structure contributes to the knowledge of collagen's physical properties and functionalities (Fujimoto et al., 1978).

properties

IUPAC Name

3-amino-2,5-dibromo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c6-2-1-9-5(7)3(8)4(2)10/h1H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTKMASLHGXXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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